molecular formula C12H14N2O3 B1391926 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine CAS No. 1228666-53-2

2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine

Cat. No.: B1391926
CAS No.: 1228666-53-2
M. Wt: 234.25 g/mol
InChI Key: WEHZBTFPFYOFNM-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with methoxy and dimethoxymethyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-methoxy-1,8-naphthyridine.

    Dimethoxymethylation: The key step involves the introduction of the dimethoxymethyl group. This can be achieved through a reaction with dimethoxymethane in the presence of a strong base like sodium hydride.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The naphthyridine core can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include dihydro or tetrahydro derivatives.

    Substitution: Products vary depending on the nucleophile used, resulting in substituted naphthyridine derivatives.

Scientific Research Applications

2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethoxymethyl)-4-methoxyaniline
  • 2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Dimethoxymethane

Uniqueness

2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine is unique due to its specific substitution pattern on the naphthyridine core, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-(dimethoxymethyl)-5-methoxy-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-15-10-6-7-13-11-8(10)4-5-9(14-11)12(16-2)17-3/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHZBTFPFYOFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=NC2=NC=C1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678408
Record name 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-53-2
Record name 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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